molecular formula C17H25BO6 B13503027 Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B13503027
M. Wt: 336.2 g/mol
InChI Key: FBZXBNYDJOTBSN-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is an organic compound that features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 2,5-dimethoxy-4-bromophenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purity of the product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

    Oxidation: 2,5-dimethoxy-4-hydroxyphenylacetic acid.

    Reduction: 2,5-dimethoxy-4-(hydroxymethyl)phenylacetic acid.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in cancer therapy and antimicrobial treatments.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to an aryl halide, forming a biaryl compound. This reaction is crucial in the synthesis of various pharmaceuticals and organic materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2,5-Dimethoxy-4-methylamphetamine
  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Uniqueness

Methyl 2-(2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate stands out due to its specific functional groups that allow for versatile reactivity in organic synthesis. Its boronic ester group is particularly useful in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C17H25BO6

Molecular Weight

336.2 g/mol

IUPAC Name

methyl 2-[2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C17H25BO6/c1-16(2)17(3,4)24-18(23-16)12-10-13(20-5)11(8-14(12)21-6)9-15(19)22-7/h8,10H,9H2,1-7H3

InChI Key

FBZXBNYDJOTBSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)CC(=O)OC)OC

Origin of Product

United States

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